(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid is an organic compound that features a quinoline ring substituted with a trifluoromethoxy group at the 6th position and a boronic acid group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general procedure involves:
Reactants: A quinoline derivative with a trifluoromethoxy group and a boronic acid derivative.
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Base: Common bases include potassium carbonate or sodium hydroxide.
Solvent: Typical solvents are tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms biaryl compounds by coupling with aryl halides.
Oxidation: Can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, oxidizing agents such as hydrogen peroxide.
Conditions: Reactions are typically carried out in organic solvents under inert atmospheres at controlled temperatures.
Major Products
The major products formed from these reactions include various substituted quinolines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
- (5-(Trifluoromethyl)quinolin-8-yl)boronic acid
- 8-Trifluoromethoxyquinoline-5-boronic acid
- 8-(Trifluoromethyl)quinoline-6-boronic acid
Uniqueness
(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid is unique due to the specific positioning of the trifluoromethoxy group and the boronic acid group on the quinoline ring. This unique structure imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and as a precursor for synthesizing complex organic molecules .
Properties
IUPAC Name |
[6-(trifluoromethoxy)quinolin-8-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-7-4-6-2-1-3-15-9(6)8(5-7)11(16)17/h1-5,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNNPZWCCUYFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.